6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
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Overview
Description
“6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one” is a chemical compound with the CAS Number: 929822-69-5 . It has a molecular weight of 260.29 .
Synthesis Analysis
The synthesis of coumarin systems, including “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents and catalysts .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C15H16O4/c1-4-5-10-6-13(17)19-15-8(2)14(18)11(9(3)16)7-12(10)15/h6-7,18H,4-5H2,1-3H3 .
Physical and Chemical Properties Analysis
The compound has a melting point of 145-147 degrees Celsius .
Scientific Research Applications
Anti-embolic and Antioxidative Effects
The synthetic coumarin derivative (E)-4-amino-N′-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene) benzohydrazide, which shares structural similarities with 6-acetyl-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, demonstrated significant cerebroprotective potential against pharmaceutically induced ischemic stroke in male Wistar rats. It was observed to prevent the embolic process, improve cerebral damages, and mitigate oxidative stress markers in stroke rats, highlighting its thrombolytic potential against myocardial infarction and stroke (Mnafgui et al., 2019).
Cardiac Protection and ACE Inhibition
Another related compound, (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, demonstrated potent inhibition of angiotensin-converting enzyme (ACE) in vitro and protective effects against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. The compound improved the ECG pattern, reduced cardiac dysfunction markers, and ameliorated the thrombolytic process, suggesting its potential use as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Emna et al., 2020).
Oxidative Stress and Gene Expression in Hyperlipidemia
A study examining the effects of 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-chromen-4-one on hyperlipidemic rats revealed that administration of this compound increased catalase gene expression in the livers of these rats. Although there was no correlation between the ratio of Nrf2/Keap1 and catalase gene expression, the administration of this compound was effective in improving catalase gene expression, suggesting its potential in managing oxidative stress in hyperlipidemic conditions (Prasetyastuti et al., 2019).
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Mode of Action
For instance, some coumarin derivatives inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
Biochemical Pathways
Coumarin derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity .
Result of Action
Coumarin derivatives have been shown to exhibit a range of biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and dna gyrase inhibitors .
Biochemical Analysis
Biochemical Properties
Coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors
Cellular Effects
Coumarin derivatives have shown to inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase . They can also effectively inhibit the proliferation of breast cancer cells .
Molecular Mechanism
Coumarin derivatives have shown to inhibit DNA gyrase, which can inhibit the proliferation and metastasis of many kinds of cancer cells .
Properties
IUPAC Name |
6-acetyl-7-hydroxy-8-methyl-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-5-10-6-13(17)19-15-8(2)14(18)11(9(3)16)7-12(10)15/h6-7,18H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXPKMXRLIYLFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)C(=O)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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